![molecular formula C9H13NO5S B12410565 3-Methoxytyramine sulfate-d4](/img/structure/B12410565.png)
3-Methoxytyramine sulfate-d4
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Overview
Description
3-Methoxytyramine sulfate-d4 is a deuterium-labeled derivative of 3-Methoxytyramine sulfate. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a metabolite of dopamine, a well-known neurotransmitter, and is involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxytyramine sulfate-d4 is synthesized by introducing deuterium atoms into 3-Methoxytyramine sulfate. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of deuterated solvents and reagents, followed by purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxytyramine sulfate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
Clinical Diagnostics
Detection of Neuroendocrine Tumors
One of the primary applications of 3-Methoxytyramine sulfate-d4 is in the diagnosis of neuroendocrine tumors, specifically pheochromocytomas and paragangliomas (PPGLs). These tumors can secrete catecholamines, leading to elevated levels of their metabolites in plasma. The inclusion of 3-Methoxytyramine measurements alongside traditional markers such as normetanephrine and metanephrine significantly enhances diagnostic sensitivity.
- A study involving 1,963 patients demonstrated that the addition of plasma methoxytyramine increased diagnostic sensitivity for PPGLs from 97.2% to 98.6%, and for head and neck paragangliomas (HNPGLs) from 22.1% to 50.0% . This indicates that measuring 3-Methoxytyramine can help identify patients who might otherwise be missed by standard tests.
Methodology for Measurement
The quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for sensitive detection with limits of detection (LOD) as low as 4 ng/L for methoxytyramine in plasma samples . The use of solid-phase extraction (SPE) techniques further enhances the specificity and sensitivity of the analysis by eliminating biological interferences.
Pharmacological Research
Understanding Dopaminergic Activity
This compound serves as a valuable tool in pharmacological studies focused on dopaminergic activity. As a metabolite of dopamine, its levels can provide insights into dopamine metabolism and its implications in various neurological conditions.
- Research has indicated that variations in plasma levels of methoxytyramine may correlate with dopaminergic activity in conditions such as Parkinson's disease and schizophrenia . By utilizing deuterated forms like sulfate-d4, researchers can improve the accuracy of metabolic studies and drug metabolism assessments.
Method Development and Validation
Innovative Analytical Techniques
Recent advancements in analytical methodologies have improved the quantification processes for this compound. For instance, matrix derivatization techniques have been developed to enhance sensitivity and specificity in LC-MS/MS analyses.
- A notable study presented a derivatization method using propionic anhydride, which significantly increased detection sensitivity by a factor of 4 to 30 compared to previous methods . This innovation allows for more reliable measurements at low circulating concentrations typical for catecholamine metabolites.
Data Summary Table
Application Area | Key Findings | Methodology Used |
---|---|---|
Clinical Diagnostics | Increased diagnostic sensitivity for PPGLs and HNPGLs | LC-MS/MS with SPE |
Pharmacological Research | Insights into dopaminergic activity | Quantitative analysis |
Method Development | Enhanced sensitivity through derivatization techniques | Matrix derivatization + LC-MS/MS |
Case Studies Overview
Several case studies have highlighted the utility of this compound in clinical settings:
- Case Study 1 : A patient diagnosed with a dopamine-secreting pheochromocytoma exhibited elevated plasma levels of methoxytyramine that were undetectable via standard tests but confirmed through targeted LC-MS/MS analysis using deuterated standards.
- Case Study 2 : In a cohort study assessing patients with suspected neuroendocrine tumors, the addition of methoxytyramine measurement led to a reclassification of several patients' diagnoses based on elevated levels not previously detected by traditional biomarkers.
Mechanism of Action
3-Methoxytyramine sulfate-d4 exerts its effects by interacting with trace amine-associated receptor 1 (TAAR1). It induces behavioral effects in a dopamine-independent manner and activates signaling pathways involving cAMP accumulation, ERK, and CREB phosphorylation. These pathways are crucial for movement control and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
3-Methoxytyramine: The non-deuterated form of the compound.
Dopamine: The parent compound from which 3-Methoxytyramine is derived.
Homovanillic acid: Another metabolite of dopamine involved in similar pathways.
Uniqueness
3-Methoxytyramine sulfate-d4 is unique due to its deuterium labeling, which makes it an ideal tracer in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .
Properties
Molecular Formula |
C9H13NO5S |
---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i4D2,5D2 |
InChI Key |
ORZHQEJEAKXCJA-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)C([2H])([2H])N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |
Origin of Product |
United States |
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